Tigulixostat

Description

Properties

IUPAC Name |

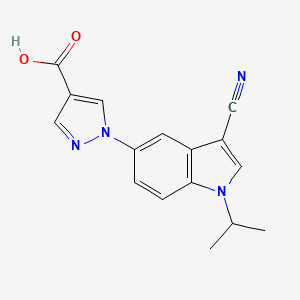

1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10(2)19-8-11(6-17)14-5-13(3-4-15(14)19)20-9-12(7-18-20)16(21)22/h3-5,7-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQQRYOWGCIMMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287766-55-5 | |

| Record name | Tigulixostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287766555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGULIXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ0PYQ6VLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tigulixostat: A Technical Guide to its Mechanism of Action as a Novel Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (also known as LC350189) is a potent, non-purine selective inhibitor of xanthine oxidase being developed for the management of hyperuricemia in patients with gout.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical and clinical data. It includes a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, which is caused by chronic hyperuricemia.[1] A key therapeutic strategy for managing gout is the reduction of serum uric acid (sUA) levels.[3] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][4] Inhibition of XO is a well-established and effective approach for lowering sUA levels. This compound is a next-generation XO inhibitor with a distinct non-purine chemical structure, offering a promising therapeutic alternative to existing treatments like allopurinol and febuxostat.[1][2]

Core Mechanism of Action: Xanthine Oxidase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of xanthine oxidase.[1][2] By binding to the enzyme, this compound blocks the conversion of xanthine to uric acid, thereby reducing the production of uric acid in the body.[2] This leads to a dose-dependent decrease in serum uric acid levels.[5] Preclinical studies have demonstrated that the in vitro XO inhibitory activity of this compound is comparable to that of febuxostat.[2]

Signaling Pathway

The following diagram illustrates the purine degradation pathway and the point of intervention for this compound.

Quantitative Data

Preclinical In Vitro Efficacy

| Parameter | Enzyme Source | This compound | Febuxostat |

| IC50 | Bovine Milk Xanthine Oxidase | 0.003 µM | 0.003 µM |

| IC50 | Rat Plasma | 0.073 µM | 0.154 µM |

| Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of this compound and Febuxostat.[1] |

Preclinical In Vivo Efficacy

A study in a potassium oxonate-induced hyperuricemic rat model demonstrated a potent hypouricemic effect of this compound.[1]

Clinical Pharmacokinetics in Healthy Subjects (Single Ascending Dose - SAD)

| Dose | Cmax (ng/mL) | AUClast (ng·h/mL) | % Decrease in sUA (Cmean,24) from Baseline |

| 10 mg | 123.3 ± 36.9 | 451.2 ± 103.7 | 8.7% |

| 50 mg | 711.0 ± 224.2 | 2772.1 ± 729.4 | 16.5% |

| 100 mg | 1342.5 ± 288.7 | 6223.3 ± 1362.4 | 20.3% |

| 200 mg | 2226.3 ± 467.4 | 11915.0 ± 2769.9 | 22.9% |

| 400 mg | 3097.5 ± 939.8 | 19641.3 ± 4955.0 | - |

| 600 mg | 4172.5 ± 1018.9 | 27482.5 ± 6380.0 | 31.7% |

| Table 2: Mean (± SD) Pharmacokinetic and Pharmacodynamic Parameters of this compound After a Single Oral Administration in Healthy Male Subjects.[5] |

Clinical Pharmacokinetics in Healthy Subjects (Multiple Ascending Dose - MAD, Day 7)

| Dose (once daily for 7 days) | Cmax,ss (ng/mL) | AUCτ,ss (ng·h/mL) | % Decrease in sUA (Cmean,24) from Baseline |

| 100 mg | 2073.8 ± 573.9 | 11135.0 ± 2772.3 | 53.5% |

| 200 mg | 3385.0 ± 749.6 | 21251.3 ± 4535.1 | 67.2% |

| 400 mg | 4872.5 ± 970.2 | 34483.8 ± 7393.1 | 82.5% |

| 600 mg | 6311.3 ± 1178.4 | 45781.3 ± 10145.2 | 86.8% |

| 800 mg | 7611.7 ± 1533.9 | 56903.3 ± 11612.3 | 91.2% |

| Febuxostat 80 mg | 1308.8 ± 399.7 | 3700.5 ± 1060.7 | 58.8% |

| Table 3: Mean (± SD) Steady-State Pharmacokinetic and Pharmacodynamic Parameters of this compound and Febuxostat After Multiple Oral Administrations in Healthy Male Subjects.[4][5] |

Clinical Efficacy in Gout Patients with Hyperuricemia (Phase II Study)

| Treatment Group (12 weeks) | Proportion of Patients with sUA <5.0 mg/dL at Week 12 | Mean % Change in sUA from Baseline |

| Placebo | 2.9% | - |

| This compound 50 mg | 47.1% | -38.8% |

| This compound 100 mg | 44.7% | - |

| This compound 200 mg | 62.2% | -61.8% |

| Table 4: Efficacy of this compound in Lowering Serum Urate Levels in Gout Patients with Hyperuricemia.[3] |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

The following provides a generalized protocol for determining the in vitro inhibitory activity of a compound against xanthine oxidase, based on the methodology described for preclinical studies of this compound.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

-

Bovine milk xanthine oxidase

-

Xanthine (substrate)

-

This compound (test compound)

-

Phosphate buffer (pH ~7.5)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the phosphate buffer, bovine milk xanthine oxidase, and varying concentrations of this compound or vehicle control.

-

Incubate the mixture at room temperature for a defined period.

-

Initiate the enzymatic reaction by adding a solution of xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm using a spectrophotometer.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a non-linear regression model.[1]

In Vivo Hypouricemic Effect Study

The following outlines a general protocol for evaluating the in vivo efficacy of this compound in a potassium oxonate-induced hyperuricemia rat model, based on the preclinical study design.[1]

Objective: To assess the uric acid-lowering effect of this compound in a hyperuricemic animal model.

Animal Model: Male rats.

Induction of Hyperuricemia:

-

Administer potassium oxonate (a uricase inhibitor) via intraperitoneal injection to induce hyperuricemia.[1]

Drug Administration:

-

Administer this compound or vehicle control orally to different groups of hyperuricemic rats.[1]

Sample Collection and Analysis:

-

Collect blood samples at specified time points after drug administration.

-

Separate plasma from the blood samples.

-

Measure the concentration of uric acid in the plasma using a suitable analytical method (e.g., HPLC or an enzymatic assay kit).

Data Analysis:

-

Compare the plasma uric acid levels in the this compound-treated groups to the vehicle-treated control group to determine the percentage reduction in uric acid.

References

- 1. ard.bmj.com [ard.bmj.com]

- 2. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum Urate-Lowering Efficacy and Safety of this compound in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, pharmacodynamics, and tolerability of LC350189, a novel xanthine oxidase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat, also known as LC350189, is a potent, orally active, non-purine selective inhibitor of xanthine oxidase. It represents a significant advancement in the management of hyperuricemia and gout. By selectively targeting xanthine oxidase, this compound effectively reduces the production of uric acid, the causative agent of gout. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Identifiers

This compound is chemically identified as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid. Its structure is distinct from purine-analog xanthine oxidase inhibitors like allopurinol.

| Identifier | Value |

| IUPAC Name | 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid |

| SMILES | CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N |

| CAS Number | 1287766-55-5 |

| Molecular Formula | C16H14N4O2 |

| Synonyms | LC350189 |

Physicochemical and Pharmacological Properties

This compound possesses favorable physicochemical and pharmacological properties for an orally administered therapeutic agent.

Table 2.1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 294.31 g/mol |

| Appearance | White to light yellow solid |

| Solubility | DMSO: ≥ 100 mg/mL (339.78 mM) |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): ≥ 2.5 mg/mL (8.49 mM) | |

| In vivo formulation (10% DMSO, 90% Corn Oil): ≥ 2.5 mg/mL (8.49 mM) | |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

Table 2.2: Pharmacological Properties of this compound

| Property | Value |

| Mechanism of Action | Selective, non-purine inhibitor of xanthine oxidase |

| Therapeutic Indications | Gout, Hyperuricemia |

| IC50 (Bovine Milk Xanthine Oxidase) | 0.003 µM |

| IC50 (Rat Plasma Xanthine Oxidase) | 0.073 µM |

| Clinical Efficacy | Significantly reduces serum uric acid levels in patients with gout and hyperuricemia. Doses of 50 mg, 100 mg, and 200 mg have shown efficacy. |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. This inhibition leads to a reduction in the production of uric acid.

Caption: Mechanism of action of this compound in the purine catabolism pathway.

Key Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the in vitro inhibitory activity of this compound on xanthine oxidase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.

Materials:

-

Bovine milk xanthine oxidase

-

Xanthine (substrate)

-

This compound

-

Phosphate buffer (pH 7.5)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer immediately before use.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

-

-

Assay Reaction:

-

In a suitable reaction vessel (e.g., a cuvette), mix the phosphate buffer, xanthine solution, and the this compound solution (or vehicle control).

-

Initiate the reaction by adding the xanthine oxidase solution.

-

-

Measurement:

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

-

In Vivo Hyperuricemia Animal Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a hyperuricemic animal model.

Objective: To assess the uric acid-lowering effect of this compound in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia.

Animal Model:

-

Urate oxidase knockout (Uox-KO) mice, which exhibit elevated serum uric acid levels.

Materials:

-

This compound

-

Vehicle control

-

Oral gavage needles

-

Blood collection supplies

-

Analytical equipment for measuring serum uric acid levels

Procedure:

-

Animal Acclimation:

-

Acclimate Uox-KO mice to the laboratory conditions for a specified period.

-

-

Dosing:

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage daily for a predetermined duration (e.g., until 11 weeks of age).

-

-

Sample Collection:

-

Collect blood samples from the mice at specified time points.

-

-

Analysis:

-

Measure the serum uric acid concentrations using a validated analytical method.

-

-

Data Analysis:

-

Compare the serum uric acid levels in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound.

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Tigulixostat for hyperuricemia research

An In-Depth Technical Guide to Tigulixostat for Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated serum uric acid (sUA) levels, is the primary precursor to gout, a debilitating inflammatory arthritis.[1] The cornerstone of hyperuricemia management is lowering sUA through pharmacological intervention.[2] Xanthine oxidase (XO) inhibitors are the standard of care, acting by blocking the terminal step in uric acid production.[2] this compound (also known as LC350189 or IBI350) is a novel, non-purine selective xanthine oxidase inhibitor being developed for the treatment of hyperuricemia in patients with gout.[3][4][5] Its distinct non-purine structure differentiates it from allopurinol, potentially offering a different safety and efficacy profile.[5][6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism and development pathway.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of xanthine oxidase, the enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently of xanthine to uric acid.[1][3] By blocking this critical enzymatic step in the purine degradation pathway, this compound effectively reduces the production of uric acid, leading to lower serum urate concentrations.[1] Unlike purine-analogue inhibitors, this compound's non-purine structure means it does not interfere with other pathways of purine and pyrimidine metabolism, which may contribute to its favorable safety profile.[6]

Preclinical Research and Efficacy

Preclinical studies have established the potent inhibitory activity of this compound on xanthine oxidase and its subsequent urate-lowering effects.

In Vitro and In Vivo Efficacy

In vitro assays using bovine milk xanthine oxidase and rat plasma demonstrated potent XO inhibition.[6] Subsequent in vivo studies in a potassium oxonate-induced hyperuricemic rat model confirmed its efficacy in lowering uric acid levels, comparable to febuxostat.[6] Importantly, this compound did not affect pyrimidine metabolism, a concern with some purine-based inhibitors.[6] In urate oxidase knockout (Uox-KO) mouse models, this compound was also shown to effectively reduce serum uric acid and alleviate hyperuricemic nephropathy.[7][8]

Table 1: Preclinical Inhibitory and Urate-Lowering Activity of this compound

| Parameter | This compound | Febuxostat (Comparator) | Source |

|---|---|---|---|

| IC₅₀ (Bovine Milk XO) | 0.003 µM | N/A | [8] |

| IC₅₀ (Rat Plasma XO) | 0.073 µM | 0.154 µM | [6] |

| EC₅₀ (Rat Model) | 0.39 µg/ml | 0.34 µg/ml |[6] |

Clinical Research: Efficacy and Safety in Humans

This compound has undergone extensive clinical evaluation, demonstrating significant efficacy in lowering sUA levels in patients with gout and hyperuricemia, alongside a favorable safety profile.

Phase 2 Clinical Trial (CLUE Study)

A multicenter, randomized, double-blind, placebo-controlled Phase 2 trial (the CLUE study) evaluated the efficacy and safety of this compound at doses of 50 mg, 100 mg, and 200 mg daily over 12 weeks.[9][10] The study met its primary endpoint, with all this compound dose groups showing a significantly greater proportion of patients achieving the target sUA level of <5.0 mg/dL compared to placebo.[2][9]

Table 2: Key Efficacy Outcomes from Phase 2 CLUE Study (at Week 12)

| Outcome | Placebo (n=34) | This compound 50 mg (n=34) | This compound 100 mg (n=38) | This compound 200 mg (n=37) | Source |

|---|---|---|---|---|---|

| Patients Achieving sUA <5.0 mg/dL | 2.9% | 47.1% | 44.7% | 62.2% | [9] |

| Patients Achieving sUA <6.0 mg/dL | 3% | 59% | 63% | 78% | [4] |

| Mean % Change in sUA from Baseline | N/A | -38.8% | N/A | -61.8% (range) |[9] |

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[5] The incidence of adverse events was similar across treatment groups and placebo, with most events being mild or moderate in severity.[9] The rate of gout flares requiring rescue treatment was also comparable between the this compound and placebo groups.[2][9]

Table 3: Safety and Tolerability from Phase 2 CLUE Study (at Week 12)

| Outcome | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg | Source |

|---|---|---|---|---|---|

| Incidence of Adverse Events | 50.0% | 50.0% | 50.0% | 56.8% | [10] |

| Gout Flares Requiring Rescue | 9.4% | 12.9% | 13.2% | 10.8% |[2][10] |

Phase 3 Clinical Program

Following the positive Phase 2 results, a global Phase 3 clinical program was initiated in late 2022 to further assess the efficacy and safety of this compound.[5][11] These studies are designed to compare multiple doses of this compound against both placebo and active comparators like allopurinol over longer durations (6 to 12 months).[3][11]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this compound research.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against xanthine oxidase.

-

Materials: Bovine milk xanthine oxidase, xanthine (substrate), test compound (this compound), phosphate buffer (pH 7.8), spectrophotometer.[6][12]

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and a specified concentration of xanthine (e.g., 75 µM).[12]

-

Add varying concentrations of this compound to the reaction mixture. A control reaction is prepared without the inhibitor.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a brief period.[12][13]

-

Initiate the enzymatic reaction by adding a standardized amount of bovine milk xanthine oxidase.[6]

-

Monitor the formation of uric acid by measuring the increase in absorbance at 293-295 nm over several minutes using a spectrophotometer.[12][13]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.[6]

-

Protocol 2: In Vivo Potassium Oxonate-Induced Hyperuricemia Model

-

Objective: To evaluate the uric acid-lowering effect (EC₅₀) of this compound in an animal model of hyperuricemia.

-

Model: Male Wistar rats or Balb/c mice.[6]

-

Materials: Potassium oxonate (a uricase inhibitor), test compound (this compound), vehicle control.[6]

-

Procedure:

-

Induce hyperuricemia in rats by administering potassium oxonate (e.g., 300 mg/kg, intraperitoneally) one hour prior to the test compound administration.[6] This inhibits the uricase enzyme, which breaks down uric acid in rodents, thus elevating sUA levels.

-

Administer different doses of this compound or a vehicle control orally to the hyperuricemic rats.[6]

-

Collect blood samples at specified time points after drug administration.

-

Measure the concentration of uric acid in the plasma using standard biochemical assays.

-

The EC₅₀, the concentration of the drug that produces 50% of the maximal effect, is calculated by analyzing the dose-response relationship of sUA reduction.[6]

-

Protocol 3: Phase 3 Randomized Controlled Trial Design

-

Objective: To assess the long-term efficacy and safety of this compound in gout patients with hyperuricemia.

-

Design: A randomized, multi-regional, double-blind, parallel-group, placebo- and/or active-controlled study.[3][11]

-

Participant Population: Adult patients with a history of gout and hyperuricemia (e.g., sUA ≥7.0 mg/dL if not on urate-lowering therapy, or ≥6.0 mg/dL if on therapy).[11]

-

Procedure:

-

Screening and Washout: Eligible patients undergo a screening period. Those on existing urate-lowering therapies go through a washout period to establish a baseline sUA level.[4]

-

Randomization: Patients are randomly assigned to one of several treatment arms (e.g., this compound 100mg, 200mg, 300mg, or placebo) in a blinded fashion.[11]

-

Treatment Phase: Patients receive their assigned oral medication once daily for the study duration (e.g., 6 months). Gout flare prophylaxis (e.g., colchicine) is typically co-administered during the initial phase.[2][11]

-

Efficacy and Safety Monitoring: sUA levels are measured at regular intervals. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests.

-

Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at the final visit.[9]

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Promising for Patients with Gout & Hyperuricemia - The Rheumatologist [the-rheumatologist.org]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. This compound Appears Promising for the Treatment of Gout - The Rheumatologist [the-rheumatologist.org]

- 5. Innovent and LG Chem Announce Strategic Collaboration for this compound, a Novel Non-Purine Xanthine Oxidase Inhibitor for the Treatment of Gout Disease - BioSpace [biospace.com]

- 6. ard.bmj.com [ard.bmj.com]

- 7. This compound Alleviates Hyperuricemic Nephropathy by Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Serum Urate-Lowering Efficacy and Safety of this compound in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hcplive.com [hcplive.com]

- 11. This compound, Phase 3 Study, Placebo Controlled in Gout Patients [meddatax.com]

- 12. mdpi.com [mdpi.com]

- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

The Discovery and Development of Tigulixostat (LC350189): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (formerly LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor developed for the treatment of hyperuricemia and gout. By potently and selectively inhibiting XO, this compound effectively reduces the production of uric acid, the key pathological driver of gout. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data and experimental methodologies to inform the scientific and drug development community.

Introduction

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, leading to painful flares.[1] The underlying metabolic disorder is hyperuricemia, a condition of elevated serum uric acid (sUA) levels.[1] Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Inhibition of XO is a well-established therapeutic strategy for lowering sUA levels.[2] this compound was developed as a next-generation XO inhibitor with a distinct chemical structure from existing therapies like the purine analog allopurinol, with the aim of providing a potent and well-tolerated treatment option for patients with gout.

Mechanism of Action

This compound is a selective inhibitor of xanthine oxidase.[1] By blocking this enzyme, it reduces the synthesis of uric acid from purine precursors.

Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the point of intervention for this compound.

Caption: Uric acid production pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Xanthine Oxidase Inhibition

This compound demonstrated potent inhibitory activity against xanthine oxidase in in vitro assays.

Table 1: In Vitro IC50 Values for this compound

| Enzyme Source | IC50 (µM) |

| Bovine Milk | 0.003[3] |

| Rat Plasma | 0.073[3] |

A common method for determining xanthine oxidase inhibitory activity involves a spectrophotometric assay.[4][5]

Caption: General workflow for an in vitro xanthine oxidase inhibition assay.

Protocol Details:

-

Reaction Mixture: A typical assay includes the test compound (this compound), a phosphate buffer (e.g., 70 mM, pH 7.5), and a solution of xanthine oxidase (e.g., 0.05 U/mL).[6]

-

Pre-incubation: The mixture is pre-incubated to allow for interaction between the inhibitor and the enzyme.[6]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, xanthine.[6]

-

Incubation: The reaction is allowed to proceed for a defined period.[6]

-

Reaction Termination: The reaction can be stopped by the addition of hydrochloric acid.[6]

-

Measurement: The formation of uric acid is quantified by measuring the increase in absorbance at approximately 295 nm.[4][5]

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.[6]

In Vivo Efficacy in Animal Models

This compound has been evaluated in animal models of hyperuricemia. A key model utilized is the urate oxidase knockout (Uox-KO) mouse, which mimics human hyperuricemia as these mice lack the enzyme that breaks down uric acid.[7]

Table 2: Preclinical In Vivo Study of this compound

| Animal Model | Treatment | Key Findings | Reference |

| Uox-KO Mice | This compound (20 mg/kg, oral gavage) | Effectively reduced serum uric acid levels. | [3] |

The following diagram outlines a general workflow for evaluating anti-hyperuricemic agents in an animal model.

Caption: General experimental workflow for in vivo hyperuricemia studies.

Clinical Development

This compound has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy subjects to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Table 3: Overview of Phase 1 Studies

| Study Design | Population | Dosing | Key Findings | Reference |

| Single Ascending Dose (SAD) | Healthy Males | 10-600 mg | Well tolerated. Dose-proportional increase in Cmax and AUC. | [8] |

| Multiple Ascending Dose (MAD) | Healthy Males | 100-800 mg (once daily for 7 days) | Well tolerated. Significant dose-dependent reduction in serum and urine uric acid. | [8] |

Pharmacokinetic and Pharmacodynamic Results from Phase 1 Studies:

-

Pharmacokinetics: The mean Cmax and AUClast of this compound increased in a dose-proportional manner.[8]

-

Pharmacodynamics: A dose-dependent decrease in the 24-hour mean serum uric acid (Cmean,24) was observed. In the SAD study, the reduction from baseline ranged from 8.7% to 31.7%.[8] In the MAD study, the reduction from baseline on day 7 ranged from 53.5% to 91.2%.[8] The sUA lowering effect of 200 mg this compound was comparable to or greater than that of 80 mg febuxostat in the MAD study.[8]

Phase 2 Clinical Trial (CLUE Study - NCT03934099)

A Phase 2, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy and safety of this compound in gout patients with hyperuricemia.[9]

Table 4: Phase 2 CLUE Study Design

| Parameter | Description |

| Objective | To assess the efficacy and safety of different doses of this compound.[9] |

| Population | Gout patients with serum uric acid (sUA) ≥8.0 mg/dL to ≤12.0 mg/dL.[9] |

| Interventions | This compound 50 mg, 100 mg, 200 mg, or placebo, administered orally once daily for 12 weeks.[2][9] |

| Concomitant Medication | All patients received colchicine 0.6 mg daily for gout flare prophylaxis.[2][9] |

| Primary Endpoint | Proportion of subjects achieving sUA < 5 mg/dL at week 12.[9] |

| Secondary Endpoints | Proportion of subjects achieving sUA < 6 mg/dL at week 12, and assessment of gout flares.[9] |

Table 5: Key Efficacy Results from the Phase 2 CLUE Study at Week 12

| Treatment Group | Proportion of Patients with sUA < 5 mg/dL | Proportion of Patients with sUA < 6 mg/dL | Mean % Change in sUA from Baseline | Reference |

| This compound 50 mg | 47% | 59% | -38.8% to -61.8% (range across doses) | [10] |

| This compound 100 mg | 45% | 63% | -38.8% to -61.8% (range across doses) | [10] |

| This compound 200 mg | 62% | 78% | -38.8% to -61.8% (range across doses) | [10] |

| Placebo | 3% | 3% | - | [10] |

| Febuxostat (active control subset) | 23% | 54% | - |

Safety and Tolerability from the Phase 2 CLUE Study:

-

This compound was well-tolerated at all doses.[9]

-

The incidence of treatment-emergent adverse events (TEAEs) was comparable between the this compound and placebo groups.[9]

-

No serious TEAEs were reported.[9]

-

The rate of gout flares requiring rescue treatment was similar across all treatment groups, including placebo.[9]

Phase 3 Clinical Program

Based on the promising Phase 2 results, a multi-regional global Phase 3 clinical program for this compound has been initiated to further evaluate its efficacy and safety in a larger patient population.[1]

Conclusion

This compound is a potent, non-purine selective xanthine oxidase inhibitor that has demonstrated significant sUA-lowering efficacy and a favorable safety profile in preclinical and clinical studies. The data from the Phase 2 clinical trial are particularly encouraging, showing a dose-dependent reduction in sUA levels in gout patients with hyperuricemia. The ongoing Phase 3 program will provide more definitive evidence of its clinical utility. This compound represents a promising new therapeutic option for the management of hyperuricemia and the treatment of gout.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. This compound Promising for Patients with Gout & Hyperuricemia - The Rheumatologist [the-rheumatologist.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]

- 7. atlantisbioscience.com [atlantisbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase 2 Study Results from a Randomized, Double-blind, Placebo-controlled, Dose-finding Study to Evaluate Efficacy and Safety of this compound, a Novel Non-purine Selective Xanthine Oxidase Inhibitor, in Gout Patients with Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 10. Serum Urate-Lowering Efficacy and Safety of this compound in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tigulixostat: A Deep Dive into its Selective Inhibition of Xanthine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigulixostat (LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase (XO) under investigation for the management of hyperuricemia in patients with gout.[1][2][3] Its distinct chemical structure sets it apart from traditional XO inhibitors like the purine analog allopurinol.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and investigational framework.

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a debilitating inflammatory arthritis.[2] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase, the pivotal enzyme in the purine degradation pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[2][4] this compound emerges as a promising therapeutic agent, demonstrating potent and selective inhibition of XO, leading to a significant reduction in sUA levels.[1][3] This document collates and presents the currently available data on the selectivity of this compound, offering a technical resource for the scientific community.

Mechanism of Action and Selectivity

This compound exerts its therapeutic effect by directly inhibiting xanthine oxidase.[4][5] This inhibition blocks the final two steps of uric acid synthesis, thereby lowering the concentration of uric acid in the blood.[4] A key characteristic of this compound is its high selectivity for xanthine oxidase, which is crucial for minimizing off-target effects and enhancing its safety profile.

In Vitro Potency

Preclinical studies have established the high potency of this compound against xanthine oxidase. The half-maximal inhibitory concentration (IC50) values demonstrate its strong inhibitory activity, which is comparable to that of febuxostat, another non-purine selective XO inhibitor.

| Enzyme Source | This compound IC50 (µM) | Febuxostat IC50 (µM) | Reference |

| Bovine Milk Xanthine Oxidase | 0.003 | 0.003 | [6] |

| Rat Plasma Xanthine Oxidase | 0.073 | 0.154 | [6] |

In Vivo Efficacy

The potent in vitro activity of this compound translates to effective in vivo reduction of uric acid levels. In a preclinical model of hyperuricemia induced by the uricase inhibitor potassium oxonate in rats, this compound demonstrated a dose-dependent hypouricemic effect. The half-maximal effective concentration (EC50) values were comparable to those of febuxostat.

| Compound | EC50 (µg/mL) | Reference |

| This compound | 0.39 | [6] |

| Febuxostat | 0.34 | [6] |

Selectivity Against Other Enzymes

A critical aspect of a drug's safety profile is its selectivity for the intended target over other enzymes in the body. While comprehensive public data from broad enzyme panels (e.g., kinome scans or screening against a wide range of oxidases) for this compound is not currently available, preclinical studies have indicated its selectivity.

Notably, in contrast to allopurinol, this compound does not appear to interfere with pyrimidine metabolism.[6] Studies in mice have shown that high doses of allopurinol led to an increase in plasma orotic acid and orotidine, an effect not observed with this compound or febuxostat.[6] This suggests that this compound does not significantly inhibit enzymes involved in the pyrimidine biosynthesis pathway, a known off-target effect of allopurinol.

Further research is needed to fully characterize the selectivity profile of this compound against a wider range of enzymes, including structurally related enzymes like aldehyde oxidase.

Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of xanthine oxidase within the purine metabolism pathway. This targeted action leads to a reduction in the production of uric acid, the final product of this pathway.

Figure 1: Purine Metabolism Pathway and this compound Inhibition.

Beyond its direct impact on purine metabolism, recent studies suggest that this compound may have downstream effects on inflammatory pathways. In a mouse model of hyperuricemic nephropathy, this compound was found to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7] This suggests a potential secondary mechanism by which this compound may ameliorate the inflammatory consequences of hyperuricemia.

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies investigating the selectivity and efficacy of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting xanthine oxidase activity.

Methodology:

-

Enzyme Source: Bovine milk xanthine oxidase or rat plasma.[6]

-

Substrate: Xanthine.[6]

-

Procedure:

-

Bovine milk xanthine oxidase is incubated with xanthine in the presence and absence of varying concentrations of this compound at room temperature.[6]

-

The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.[6]

-

For rat plasma, a commercially available xanthine/xanthine oxidase assay kit is utilized.[6]

-

-

Data Analysis: The IC50 values are calculated using a non-linear best-fit regression model.[6]

Figure 2: In Vitro Xanthine Oxidase Assay Workflow.

In Vivo Hyperuricemia Model

Objective: To evaluate the in vivo efficacy of this compound in a rat model of hyperuricemia.

Methodology:

-

Animal Model: Rats.[6]

-

Induction of Hyperuricemia: Intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a dose of 300 mg/kg, one hour before the administration of the test compound.[6]

-

Test Compounds: this compound, febuxostat, or vehicle administered orally.[6]

-

Sample Collection: Plasma and liver samples are collected.[6]

-

Analysis: The concentrations of the test compounds and uric acid are measured in the collected samples.[6]

-

Data Analysis: EC50 values are calculated to determine the in vivo potency.[6]

Clinical Trial Design (Phase 2 & 3)

Objective: To assess the efficacy and safety of this compound in patients with gout and hyperuricemia.

Study Design: Randomized, double-blind, placebo-controlled, and active-controlled (febuxostat or allopurinol) studies.[2][8]

Participant Population: Patients with a diagnosis of gout and a baseline serum uric acid level typically above 7.0 mg/dL.[9]

Intervention:

-

This compound administered orally at various doses (e.g., 50 mg, 100 mg, 200 mg) once daily.[3][8]

-

Placebo or an active comparator (febuxostat or allopurinol).[2][8]

Primary Endpoint: The proportion of patients achieving a target sUA level (e.g., <6.0 mg/dL or <5.0 mg/dL) at a specified time point (e.g., 12 or 24 weeks).[8]

Secondary Endpoints:

-

Mean change in sUA from baseline.

-

Frequency of gout flares.

-

Safety and tolerability assessments.

Figure 3: Clinical Trial Logical Flow.

Clinical Efficacy and Safety

Phase 2 and 3 clinical trials have demonstrated that this compound significantly lowers sUA levels in a dose-dependent manner compared to placebo.[2][3][8] In some studies, the efficacy of this compound was found to be superior to that of febuxostat at certain doses.[2] The treatment has been generally well-tolerated, with a safety profile comparable to placebo and active comparators.[2][3] The incidence of treatment-emergent adverse events has been similar across treatment groups.[2]

Conclusion

This compound is a potent and selective non-purine inhibitor of xanthine oxidase. Preclinical data confirm its high in vitro and in vivo potency, comparable to or exceeding that of febuxostat. A key differentiating feature appears to be its lack of interference with pyrimidine metabolism, suggesting a favorable selectivity profile. Clinical trials have consistently demonstrated its efficacy in lowering serum uric acid levels in patients with gout and hyperuricemia, with a favorable safety and tolerability profile. While further studies are warranted to fully elucidate its selectivity against a broader range of enzymes, the available evidence positions this compound as a promising new therapeutic option for the management of hyperuricemia and gout.

References

- 1. This compound Appears Promising for the Treatment of Gout - The Rheumatologist [the-rheumatologist.org]

- 2. Innovent and LG Chem Announce Strategic Collaboration for this compound, a Novel Non-Purine Xanthine Oxidase Inhibitor for the Treatment of Gout Disease - BioSpace [biospace.com]

- 3. Phase 2 Study Results from a Randomized, Double-blind, Placebo-controlled, Dose-finding Study to Evaluate Efficacy and Safety of this compound, a Novel Non-purine Selective Xanthine Oxidase Inhibitor, in Gout Patients with Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. AB0101 PRECLINICAL IN VITRO AND IN VIVO EFFICACY STUDIES OF this compound, A SELECTIVE NON-PURINE XANTHINE OXIDASE INHIBITOR | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. This compound Alleviates Hyperuricemic Nephropathy by Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum Urate-Lowering Efficacy and Safety of this compound in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Tigulixostat's Impact on Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigulixostat (also known as LC350189) is a novel, non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine metabolism pathway.[1][2][3] Developed for the management of hyperuricemia in patients with gout, this compound effectively reduces the production of uric acid by blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on purine metabolites, and detailed methodologies of key experimental protocols used in its evaluation.

Introduction to Purine Metabolism and Gout

Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, which are essential components of nucleic acids and energy-carrying molecules. The catabolism of purines culminates in the production of uric acid.[4] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can lead to the deposition of monosodium urate crystals in the joints and other tissues, resulting in the painful inflammatory condition known as gout.[1] Xanthine oxidase is the key enzyme in the terminal steps of purine degradation, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Therefore, inhibition of xanthine oxidase is a primary therapeutic strategy for controlling hyperuricemia and managing gout.[6]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of xanthine oxidase.[2] Unlike purine-analogue inhibitors such as allopurinol, this compound has a non-purine chemical structure, which may offer a different safety and efficacy profile.[7] By binding to and inhibiting xanthine oxidase, this compound blocks the final two steps of uric acid synthesis, leading to a reduction in serum uric acid levels.[3]

Below is a diagram illustrating the purine metabolism pathway and the point of intervention for this compound.

Quantitative Effects on Purine Metabolism

This compound has demonstrated significant, dose-dependent reductions in serum uric acid levels in both preclinical and clinical studies. Its inhibitory effect on xanthine oxidase also leads to changes in the concentrations of uric acid precursors, namely xanthine and hypoxanthine.

In Vitro Xanthine Oxidase Inhibition

| Parameter | Value | Source |

| IC50 (Bovine Milk Xanthine Oxidase) | 0.003 µM | [8] |

| IC50 (Rat Plasma Xanthine Oxidase) | 0.073 µM | [8] |

Preclinical In Vivo Efficacy

A study in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia showed that this compound effectively reduced serum uric acid levels.[9] Furthermore, metabolomic analysis in this model revealed a decreasing trend in the levels of uric acid, xanthine, and adenine in the this compound-treated group.[9]

Clinical Efficacy in Patients with Gout and Hyperuricemia

Data from a Phase 2, randomized, double-blind, placebo-controlled study (NCT03934099) in patients with gout and hyperuricemia are summarized below.[1][7]

| Parameter | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |

| Proportion of patients with sUA < 5.0 mg/dL at Week 12 | 2.9% | 47.1% | 44.7% | 62.2% |

| Proportion of patients with sUA < 6.0 mg/dL at Week 12 | 3% | 59% | 63% | 78% |

| Mean % change in sUA from baseline | - | -38.8% to -61.8% (range across doses) | - | - |

Another Phase 2 study comparing this compound with febuxostat in Chinese gout patients provided the following results.[10]

| Parameter | Febuxostat 40 mg | This compound 50 mg | This compound 100 mg | This compound 200 mg |

| Proportion of patients with sUA < 360 µmol/L (6 mg/dL) at Week 16 | 18.2% | 55.0% | 81.0% | 85.7% |

| Mean % change in sUA from baseline | -24.11% | -38.66% | -48.61% | -57.11% |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This assay determines the inhibitory activity of a compound on xanthine oxidase by measuring the decrease in uric acid production.[2][11][12]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test solution (this compound or control), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.[2]

-

Pre-incubate the mixture at 25°C for 15 minutes.[2]

-

Initiate the reaction by adding 60 µL of the xanthine substrate solution.[2]

-

Incubate at 25°C for 30 minutes.[2]

-

Stop the reaction by adding 25 µL of 1N HCl.[2]

-

-

Data Analysis:

In Vivo Hyperuricemia Animal Model Study

This protocol describes the induction of hyperuricemia in mice to evaluate the in vivo efficacy of uric acid-lowering drugs.[13][14][15]

Protocol:

-

Animal Model:

-

Use male Kunming mice, for example.[15]

-

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (a uricase inhibitor) to the mice, typically via intraperitoneal injection (e.g., 250 mg/kg).[13]

-

Concurrently, provide a purine-rich diet or administer hypoxanthine (e.g., 500 mg/kg, intragastrically) to increase the substrate for uric acid production.[15] This is often done for a period of 7 days.[15]

-

-

Drug Administration:

-

Administer this compound or the vehicle control orally to different groups of hyperuricemic mice.

-

-

Sample Collection and Analysis:

-

Collect blood samples at designated time points after drug administration.

-

Centrifuge the blood to obtain serum.

-

Analyze the serum for uric acid, xanthine, and hypoxanthine concentrations using methods like LC-MS/MS.

-

Quantification of Purine Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying multiple purine metabolites simultaneously in biological samples.[16][17][18][19][20]

Protocol:

-

Sample Preparation:

-

For plasma or serum samples, perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable liquid chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, for the separation of the polar purine metabolites.[17]

-

The separated metabolites are then introduced into the mass spectrometer.

-

Employ electrospray ionization (ESI) in either positive or negative mode.

-

Use multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each purine metabolite.[18]

-

-

Data Quantification:

-

Generate standard curves for each purine metabolite of interest using known concentrations.

-

Quantify the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.

-

Conclusion

This compound is a promising novel therapeutic agent for the treatment of gout and hyperuricemia. Its mechanism as a non-purine selective xanthine oxidase inhibitor leads to a significant and dose-dependent reduction in serum uric acid levels. The accompanying changes in purine precursors, such as xanthine and hypoxanthine, are consistent with its mode of action. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other xanthine oxidase inhibitors. Further research will continue to elucidate the full clinical profile of this compound and its long-term impact on purine metabolism and patient outcomes.

References

- 1. Phase 2 Study Results from a Randomized, Double-blind, Placebo-controlled, Dose-finding Study to Evaluate Efficacy and Safety of this compound, a Novel Non-purine Selective Xanthine Oxidase Inhibitor, in Gout Patients with Hyperuricemia - ACR Meeting Abstracts [acrabstracts.org]

- 2. revistabionatura.com [revistabionatura.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. This compound Promising for Patients with Gout & Hyperuricemia - The Rheumatologist [the-rheumatologist.org]

- 7. This compound Appears Promising for the Treatment of Gout - The Rheumatologist [the-rheumatologist.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Alleviates Hyperuricemic Nephropathy by Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hcplive.com [hcplive.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clinexprheumatol.org [clinexprheumatol.org]

- 15. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. A simple, rapid and sensitive HILIC LC-MS/MS method for simultaneous determination of 16 purine metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. shimadzu.com [shimadzu.com]

- 20. researchgate.net [researchgate.net]

Tigulixostat: A Technical Guide to Its Potential in Asymptomatic Hyperuricemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tigulixostat, a novel non-purine selective xanthine oxidase inhibitor, and its potential therapeutic application in the management of asymptomatic hyperuricemia. The document consolidates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Xanthine Oxidase Inhibition

This compound functions by selectively inhibiting xanthine oxidase, a pivotal enzyme in the purine catabolism pathway.[1][2][3][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] By blocking this enzymatic activity, this compound effectively reduces the production of uric acid, thereby lowering serum urate levels.[3][4] This targeted approach offers a promising strategy for managing hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[3][4]

Signaling Pathway: Purine Catabolism and Uric Acid Synthesis

The following diagram illustrates the purine catabolism pathway and the point of intervention for this compound.

References

Tigulixostat: A Novel Xanthine Oxidase Inhibitor for the Management of Chronic Kidney Disease with Hyperuricemia

An In-depth Technical Guide

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a prevalent metabolic disorder and an independent risk factor for the development and progression of chronic kidney disease (CKD).[1][2][3][4] The management of hyperuricemia in patients with CKD presents a clinical challenge, as impaired renal function can both result from and contribute to elevated sUA levels.[3][4] Xanthine oxidase (XO) inhibitors are the cornerstone of urate-lowering therapy, acting by reducing the production of uric acid.[2][5][6][7] Tigulixostat (LC350189) is a novel, potent, and highly selective non-purine xanthine oxidase inhibitor being investigated for the management of hyperuricemia in patients with gout, including those with compromised renal function.[8][9] This technical guide provides a comprehensive overview of the role of this compound in the management of CKD with hyperuricemia, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action of this compound

Uric acid is the final product of purine metabolism in humans. The enzyme xanthine oxidase plays a crucial role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] this compound exerts its therapeutic effect by selectively inhibiting this enzyme, thereby reducing the synthesis of uric acid.

Beyond its primary effect on sUA levels, the inhibition of xanthine oxidase by this compound may confer additional renoprotective benefits. Hyperuricemia is linked to renal injury through mechanisms including endothelial dysfunction, activation of the renin-angiotensin system, and renal inflammation.[1][4][10] Preclinical studies suggest that this compound can alleviate hyperuricemic nephropathy by promoting the polarization of macrophages to an anti-inflammatory M2 phenotype, thereby mitigating the inflammatory cascade triggered by high uric acid levels.[1]

Preclinical Evidence

Preclinical studies have demonstrated the potent and selective XO inhibitory activity of this compound, comparable to other established inhibitors like febuxostat.[9]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

| Parameter | This compound | Febuxostat | Allopurinol |

| In Vitro IC₅₀ (Bovine Milk XO) | 0.003 µM | 0.003 µM | N/A |

| In Vitro IC₅₀ (Rat Plasma) | 0.073 µM | 0.154 µM | N/A |

| In Vivo EC₅₀ (Rat Model) | 0.39 µg/mL | 0.34 µg/mL | N/A |

| Effect on Renal Markers (Mouse Model) | Maintained stable creatinine; notable improvement in BUN | Less improvement in BUN compared to this compound | N/A |

| Effect on Liver Markers (Mouse Model) | No significant changes in ALT | N/A | N/A |

| Data sourced from preclinical studies.[1][9] N/A: Not Available from the provided search results. |

Experimental Protocols: Preclinical Studies

-

In Vitro Xanthine Oxidase Inhibition Assay: [9]

-

Enzyme Source: Bovine milk xanthine oxidase.

-

Procedure: The enzyme was incubated with its substrate, xanthine, in the presence or absence of varying concentrations of this compound or a comparator drug.

-

Measurement: The formation of uric acid was quantified spectrophotometrically.

-

Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated using a non-linear best-fit regression model. A similar assay was performed using rat plasma as the medium.

-

-

In Vivo Hyperuricemia Rat Model: [9]

-

Model Induction: Hyperuricemia was induced in rats by intraperitoneal injection of potassium oxonate (a uricase inhibitor) at a dose of 300 mg/kg, one hour prior to drug administration.

-

Drug Administration: this compound or a comparator was administered orally.

-

Sample Collection: Plasma and liver samples were collected for analysis.

-

Measurement: Concentrations of the test compounds and uric acid were measured.

-

Analysis: The half-maximal effective concentration (EC₅₀) was determined.

-

-

Hyperuricemic Nephropathy Mouse Model (Uox-KO): [1]

-

Model: Urate oxidase knockout (Uox-KO) mice, which develop hyperuricemia and features of nephropathy, were used.

-

Study Groups: Mice were divided into four groups: Control, Uox-KO (vehicle), Uox-KO + Allopurinol, and Uox-KO + this compound.

-

Assessments: Serum uric acid (sUA), serum creatinine (CREA), and blood urea nitrogen (BUN) levels were measured at specified time points (e.g., 5, 7, and 9 weeks of age). Urine microalbumin (mALB) and the urine albumin-to-creatinine ratio were also assessed.

-

Mechanism Investigation: Single-cell RNA sequencing, spatial metabolomics, plasma metabolomics, and flow cytometry were employed to investigate the mechanistic effects, particularly on macrophage polarization.

-

Clinical Efficacy and Safety in Renal Impairment

Clinical trials have evaluated the efficacy and safety of this compound in patients with hyperuricemia, with specific attention to its performance in individuals with varying degrees of renal function.

Pharmacokinetics in Renal Impairment

A Phase 1, open-label study (NCT04066712) investigated the pharmacokinetics (PK) and pharmacodynamics (PD) of multiple doses of this compound in participants with normal renal function and those with mild, moderate, or severe renal impairment.[8] Following a 200 mg once-daily dose for 7 days, there were no clinically meaningful changes in PK parameters (Cmax,ss, AUC) observed in participants with mild to severe renal impairment compared to those with normal renal function.[8] This suggests that this compound does not require dose adjustment based on renal function.[8]

Data Presentation: Pharmacokinetic Parameters of this compound (200 mg) by Renal Function

| Renal Function Group (eGFR) | N | Cmax,ss (Steady-State Max Concentration) | AUCtau (Area Under the Curve) |

| Normal (≥90 mL/min/1.73m²) | 13 | Baseline Reference | Baseline Reference |

| Mild Impairment (60 to <90 mL/min/1.73m²) | 8 | Slight elevation vs. Normal | Slight elevation vs. Normal |

| Moderate Impairment (30 to <60 mL/min/1.73m²) | 8 | Slight elevation vs. Normal | Slight elevation vs. Normal |

| Severe Impairment (<30 mL/min/1.73m²) | 8 | Slight decrease vs. Normal | Slight elevation vs. Normal |

| Data describes trends observed in study NCT04066712.[8] Absolute values were not provided in the source abstract. |

Efficacy in Lowering Serum Uric Acid

This compound has demonstrated significant efficacy in reducing sUA levels across different patient populations. A Phase II randomized, double-blind, placebo-controlled trial showed that after 12 weeks, a significantly greater proportion of patients treated with this compound achieved the target sUA level of <5.0 mg/dL compared to placebo.[11] Importantly, the sUA reduction efficacy was found to be similar across all renal impairment groups in the dedicated PK/PD study.[8]

Data Presentation: Phase II Efficacy of this compound at Week 12

| Treatment Group | N | Proportion Achieving sUA <5.0 mg/dL | Mean % Change in sUA from Baseline |

| Placebo | 34 | 2.9% | N/A |

| This compound 50 mg | 34 | 47.1% | -38.8% |

| This compound 100 mg | 38 | 44.7% | (Range: -38.8% to -61.8%) |

| This compound 200 mg | 37 | 62.2% | -61.8% |

| Data sourced from a multicenter, Phase II, randomized, double-blind, placebo-controlled trial.[7][11] |

Safety and Tolerability

Across clinical studies, this compound has been generally well-tolerated. In the Phase II dose-finding study, the incidence of adverse events was between 50.0% and 56.8% across all groups, including placebo, with most events being mild or moderate in severity.[11] The rate of gout flares requiring rescue treatment was comparable between the this compound and placebo groups (ranging from 9.4% to 13.2%).[7][11] In the renal impairment study, only three treatment-emergent adverse events (TEAEs) were reported after this compound administration, with the majority being mild.[8] No serious adverse events or deaths were reported.[8]

Experimental Protocols: Clinical Trials

-

Phase I Renal Impairment PK/PD Study (NCT04066712): [8]

-

Design: Phase 1, open-label study.

-

Population: 37 male and female participants (18-80 years) enrolled into four groups based on renal function as determined by the MDRD equation: normal (eGFR ≥90), mild impairment (eGFR 60 to <90), moderate impairment (eGFR 30 to <60), and severe impairment (eGFR <30, not on dialysis).

-

Intervention: this compound 200 mg administered orally once daily for 7 days.

-

PK/PD Assessment: Serial blood and urine samples were collected pre-dose and up to 48 hours post-final dose for PK (Cmax,ss, AUC) and PD (sUA levels) assessment.

-

Safety Assessment: Monitoring of adverse events, laboratory safety tests, vital signs, and electrocardiograms.

-

-

Phase II Dose-Finding Efficacy Study: [7][11][12]

-

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

-

Population: 143 gout patients with hyperuricemia (sUA ≥8.0 mg/dL to ≤12.0 mg/dL).

-

Procedure: After a washout period from any prior urate-lowering therapies, patients were randomized to receive daily oral this compound (50 mg, 100 mg, or 200 mg) or placebo for 12 weeks. All patients received colchicine for gout flare prophylaxis.

-

Primary Endpoint: The proportion of patients with a sUA level <5.0 mg/dL at week 12.

-

Secondary Endpoints: Mean percentage change in sUA level from baseline.

-

Safety Assessment: Monitoring and recording of all adverse events.

-

Conclusion

This compound is a promising novel xanthine oxidase inhibitor for the management of hyperuricemia in patients with chronic kidney disease. Its potent sUA-lowering efficacy is maintained across a range of renal function, from normal to severely impaired.[8] Crucially, pharmacokinetic data indicate that this compound exposure is not significantly altered by renal impairment, suggesting that dose adjustments may not be necessary for this patient population—a significant advantage over some existing therapies.[6][8] Preclinical evidence points towards potential renoprotective mechanisms beyond urate lowering, such as the modulation of renal inflammation.[1] With a favorable safety profile observed in clinical trials to date, this compound represents a potentially valuable therapeutic option for managing the complex interplay between hyperuricemia and chronic kidney disease.[8][11] Further long-term studies are anticipated to fully elucidate its impact on renal outcomes and overall cardiovascular safety.

References

- 1. This compound Alleviates Hyperuricemic Nephropathy by Promoting M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Xanthine Oxidase Inhibitors on Blood Pressure and Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bjnephrology.org [bjnephrology.org]

- 4. mdpi.com [mdpi.com]

- 5. Xanthine Oxidase Inhibitors for Improving Renal Function in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. This compound Promising for Patients with Gout & Hyperuricemia - The Rheumatologist [the-rheumatologist.org]

- 8. Pharmacokinetics and Pharmacodynamics of this compound in Participants with Mild, Moderate, and Severe Renal Impairment - ACR Meeting Abstracts [acrabstracts.org]

- 9. AB0101 PRECLINICAL IN VITRO AND IN VIVO EFFICACY STUDIES OF this compound, A SELECTIVE NON-PURINE XANTHINE OXIDASE INHIBITOR | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. researchgate.net [researchgate.net]

- 11. Serum Urate-Lowering Efficacy and Safety of this compound in Gout Patients With Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Appears Promising for the Treatment of Gout - The Rheumatologist [the-rheumatologist.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a metabolic condition that extends beyond its well-established role in gout. A growing body of evidence links sustained hyperuricemia to a range of non-gout-related pathologies, including chronic kidney disease (CKD), cardiovascular conditions, and metabolic syndrome.[1] Tigulixostat (LC350189) is a novel, non-purine selective xanthine oxidase (XO) inhibitor currently under investigation for the management of hyperuricemia.[2][3] By potently inhibiting the final two steps in the purine catabolism pathway, this compound offers a targeted mechanism to reduce the production of uric acid.[1] This technical guide provides a comprehensive overview of the existing preclinical and clinical data for this compound, with a specific focus on its potential application in non-gout-related hyperuricemia, particularly hyperuricemic nephropathy.

Core Mechanism of Action

This compound's therapeutic effect is derived from its function as a selective inhibitor of xanthine oxidase, a critical enzyme in the purine degradation pathway.[1] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, this compound effectively curtails the production of uric acid, thereby lowering its concentration in the blood.[1] Unlike purine-analogue inhibitors, this compound's non-purine structure may offer a different safety and tolerability profile.[3]

Caption: Mechanism of Action of this compound.

Preclinical Evidence in a Non-Gout Model

A key study investigated the effects of this compound in a urate oxidase knockout (Uox-KO) mouse model, which develops hyperuricemia and subsequent hyperuricemic nephropathy (HN), a condition independent of gouty arthritis.[4] This model is highly relevant for studying the renal implications of elevated uric acid.

Experimental Protocol: Uox-KO Mouse Model of Hyperuricemic Nephropathy

-

Animal Model: Male Uox-KO mice on a C57BL/6J background, created by knocking out exons 2-4 of the Uox gene using CRISPR/Cas9 technology.[4] Wild-type (WT) C57BL/6J mice served as controls.[4]

-

Study Groups: The mice were divided into four groups:

-

Dosing and Administration: Details on the specific doses of this compound and Allopurinol were not provided in the abstract. Oral administration is implied.

-

Duration: The study monitored the mice at 5, 7, and 9 weeks of age.[4][5]

-

Endpoints and Analysis:

-

Serum Biomarkers: Serum uric acid (sUA), serum creatinine (CREA), blood urea nitrogen (BUN), and alanine transaminase (ALT) levels were measured at specified time points.[4]

-

Urine Analysis: Urine microalbumin (mALB) and uric acid levels were assessed at 9 weeks.[4]

-

Histopathology: Kidney and liver tissues were collected for pathological examination.[4]

-

Mechanism of Action: Single-cell RNA sequencing, spatial and plasma metabolomics, and flow cytometry were employed to investigate the underlying mechanisms, particularly focusing on macrophage polarization in the kidney.[6]

-

Caption: Experimental Workflow in the Uox-KO Mouse Study.

Preclinical Efficacy and Renal Outcomes

In the Uox-KO mouse model, this compound demonstrated significant efficacy in managing hyperuricemia and its renal sequelae.[4]

Table 1: Preclinical Efficacy of this compound in Uox-KO Mice

| Parameter | Uox-KO (Untreated) | Uox-KO + this compound | Key Findings |

| Serum Uric Acid (sUA) | Significantly Elevated | More effectively reduced sUA levels compared to allopurinol.[4][6] | This compound provides superior sUA lowering. |

| Renal Outcomes | Evidence of HN | Better renal outcomes compared to allopurinol.[4][6] | This compound shows superior renal protection. |

| Urine Microalbumin (mALB) | Elevated | Lower levels at 9 weeks.[4] | Indicates reduced kidney injury. |

| Liver Safety | - | No induction of liver injury (no significant change in ALT).[4][6] | Favorable liver safety profile. |

Data is qualitative as presented in the cited source.[4][6]

Mechanistically, the study revealed that this compound's beneficial effects on hyperuricemic nephropathy were associated with the promotion of M2 macrophage polarization, suggesting an anti-inflammatory and tissue-reparative role in the kidney beyond its sUA-lowering effect.[4][6]

In Vitro and In Vivo Pharmacodynamics

Additional preclinical studies have quantified the inhibitory potential of this compound.

Table 2: In Vitro and In Vivo Pharmacodynamics of this compound

| Assay | This compound | Febuxostat (Comparator) |

| Bovine Milk XO IC50 | 0.003 µM | 0.003 µM |

| Rat Plasma XO IC50 | 0.073 µM | 0.154 µM |

| Rat Hypouricemic Effect EC50 | 0.39 µg/ml | 0.34 µg/ml |

Source: Data from preclinical efficacy studies.[3]

These results indicate that this compound has a comparable in vitro and in vivo potency to febuxostat in reducing uric acid levels.[3]

Clinical Data in Hyperuricemia (Gout Population)

While clinical trials specifically targeting non-gout-related hyperuricemia are not yet published, extensive data from Phase II and III studies in gout patients with hyperuricemia demonstrate this compound's potent sUA-lowering effects in humans.[2][7][8][9][10][11] This data is crucial for understanding its potential dose-response and efficacy in any condition driven by elevated uric acid.

Phase II Dose-Finding Study (CLUE Trial)

A randomized, placebo-controlled Phase II trial evaluated three doses of this compound over 12 weeks in 143 patients with gout and hyperuricemia.[11]

Table 3: Efficacy of this compound in a 12-Week Phase II Study

| Parameter | Placebo (n=34) | This compound 50 mg (n=34) | This compound 100 mg (n=38) | This compound 200 mg (n=37) |

| % Achieving sUA <5.0 mg/dL at Week 12 | 2.9% | 47.1% | 44.7% | 62.2% |

| Mean % Change in sUA from Baseline | - | -38.8% | - | -61.8% |

| Gout Flares Requiring Rescue | 9.4% | 12.9% | 13.2% | 10.8% |

P < 0.0001 for all this compound doses vs. placebo for the primary endpoint.[2]

Phase II Active-Comparator Study

A Phase II study in 84 patients compared different doses of this compound to febuxostat (40 mg) over 16 weeks.[10]

Table 4: this compound vs. Febuxostat in a 16-Week Phase II Study

| Parameter | Febuxostat 40 mg (n=~21) | This compound 50 mg (n=~21) | This compound 100 mg (n=~21) | This compound 200 mg (n=~21) |

| % Achieving sUA <360 µmol/L (~6.0 mg/dL) | 18.2% | 55.0% | 81.0% | 85.7% |

| % Achieving sUA <300 µmol/L (~5.0 mg/dL) | 9.1% | 30.0% | 61.9% | 81.0% |

| Mean % Change in sUA from Baseline | -24.11% | -38.66% | -48.61% | -57.11% |

Data from a study in Chinese patients with gout.[10]

These clinical findings underscore this compound's robust, dose-dependent reduction of sUA.[12] The treatment was generally well-tolerated, with adverse event rates comparable to placebo and active comparators.[10][11]

Application in Non-Gout Hyperuricemia: A Logical Framework

The strong preclinical evidence for this compound in a model of hyperuricemic nephropathy, combined with its proven clinical efficacy in lowering sUA, provides a strong rationale for its exploration in non-gout-related hyperuricemia. The primary mechanism—reduction of uric acid production—is directly applicable to any condition where sUA is pathologically elevated.

Caption: Therapeutic Pathway in Hyperuricemic Nephropathy.

Conclusion and Future Directions